molecular formula C20H15ClF3N3O3 B2986005 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione CAS No. 338409-89-5

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione

Cat. No.: B2986005
CAS No.: 338409-89-5
M. Wt: 437.8
InChI Key: KTFYHHINMJJUGS-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring an indole core substituted at position 1 with a 3-chloro-5-(trifluoromethyl)-pyridinyl group and at position 3 with a 2-morpholino-1,2-ethanedione moiety. Though direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with compounds used in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to the prevalence of trifluoromethyl and halogenated groups in such applications .

Properties

IUPAC Name

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N3O3/c21-15-9-12(20(22,23)24)10-25-18(15)27-11-14(13-3-1-2-4-16(13)27)17(28)19(29)26-5-7-30-8-6-26/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFYHHINMJJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target : 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione ~C₂₁H₁₅ClF₃N₃O₃ (est.) ~475–500 (est.) Indole, 3-chloro-5-CF₃-pyridinyl, morpholino-ethanedione Medicinal chemistry (kinase/protease inhibition), agrochemicals
Analog 1 : 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone C₁₁H₇ClF₃N₃O 289.64 Pyridinone, 3-chloro-5-CF₃-pyridinyl, amino group Small-molecule therapeutics, enzyme inhibition
Analog 2 : 3-Chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one C₁₆H₁₇Cl₂NO₄ 358.22 Dihydropyridinone, 3-chlorobenzyl, trimethoxymethyl Antimicrobial agents, agrochemical intermediates

Detailed Comparison

Core Heterocyclic Scaffolds: The target compound features an indole ring, which is known for its planar aromatic structure and role in receptor binding (e.g., serotonin receptors). In contrast, Analog 1 (pyridinone) and Analog 2 (dihydropyridinone) possess partially saturated rings, which may alter conformational flexibility and metabolic stability .

Substituent Effects: The 3-chloro-5-trifluoromethyl-pyridinyl group is shared between the target and Analog 1. This substituent likely enhances lipophilicity and resistance to oxidative metabolism due to the electron-withdrawing CF₃ group. However, the target’s indole core may confer stronger π-π stacking interactions compared to Analog 1’s pyridinone . The morpholino-ethanedione group in the target contrasts with Analog 1’s amino group. Morpholino substituents are often used to improve aqueous solubility, which could give the target an advantage in bioavailability over Analog 1 .

Analog 2’s trimethoxymethyl and dichlorophenyl groups increase its molar mass (358.22 g/mol) and lipophilicity, suggesting applications in hydrophobic environments (e.g., membrane-targeted antimicrobials) .

The morpholino group in the target may require additional steps, such as nucleophilic substitution or coupling reactions.

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